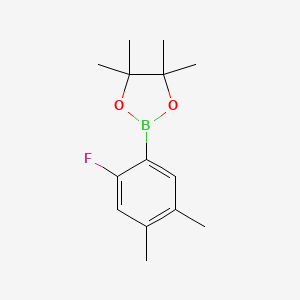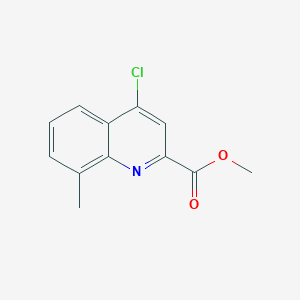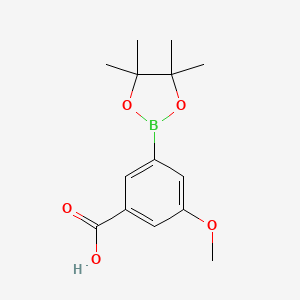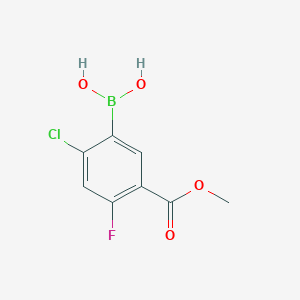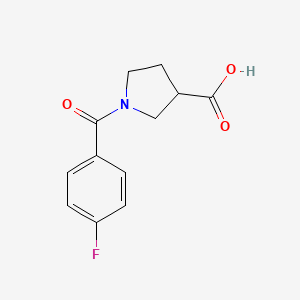
3-(2-Chloroéthyl)pyrrolidin-2-one
Vue d'ensemble
Description
“3-(2-Chloroethyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C6H10ClNO . It is a derivative of 2-Pyrrolidinone, which is a colorless liquid that is miscible with water and most common organic solvents .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be easily tuned by using a specific oxidant and additive .Molecular Structure Analysis
The molecular weight of “3-(2-Chloroethyl)pyrrolidin-2-one” is 147.6 . The InChI code for this compound is 1S/C6H10ClNO/c7-3-1-5-2-4-8-6(5)9/h5H,1-4H2,(H,8,9) .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a cascade of reactions of N-substituted piperidines . The reaction involves the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
The melting point of “3-(2-Chloroethyl)pyrrolidin-2-one” is between 102-103 degrees Celsius .Applications De Recherche Scientifique
Propriétés chimiques
“3-(2-Chloroéthyl)pyrrolidin-2-one” a un numéro CAS de 932-45-6 et une masse moléculaire de 147,6 . Il a un point de fusion de 102-103 degrés Celsius .
Utilisation dans la découverte de médicaments
La pyrrolidine, la structure centrale de “this compound”, est un échafaudage polyvalent pour de nouveaux composés biologiquement actifs . Il est largement utilisé par les chimistes médicinaux pour obtenir des composés pour le traitement des maladies humaines . Le cycle pyrrolidine contribue à la stéréochimie de la molécule et permet une exploration efficace de l'espace pharmacophore grâce à l'hybridation sp3 .
Rôle dans la synthèse de molécules bioactives
Le cycle pyrrolidine et ses dérivés, y compris la pyrrolidin-2-one, sont caractérisés dans des molécules bioactives avec une sélectivité de la cible . Les différents stéréoisomères et l'orientation spatiale des substituants peuvent conduire à un profil biologique différent des candidats médicaments .
Intermédiaire dans la production d'autres composés
Une variété de médicaments pharmaceutiques sont des dérivés de la 2-pyrrolidone . Le produit chimique est un intermédiaire dans la production du précurseur de la polyvinylpyrrolidone, la vinylpyrrolidone, et du solvant N-méthylpyrrolidone (NMP) .
Safety and Hazards
Orientations Futures
The pyrrolidine ring, a key component of “3-(2-Chloroethyl)pyrrolidin-2-one”, is a common structural motif widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties . This suggests that “3-(2-Chloroethyl)pyrrolidin-2-one” and its derivatives could have potential applications in the field of drug discovery and other areas of chemistry .
Mécanisme D'action
Target of Action
Pyrrolidin-2-ones, a class of compounds to which 3-(2-chloroethyl)pyrrolidin-2-one belongs, are known to be versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
Mode of Action
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Biochemical Pathways
Pyrrolidin-2-ones are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (1476) and melting point (102-103°C) are known , which could influence its pharmacokinetic properties.
Result of Action
Pyrrolidin-2-ones are known to exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotoxic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Propriétés
IUPAC Name |
3-(2-chloroethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c7-3-1-5-2-4-8-6(5)9/h5H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJLZLLXUCXDTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



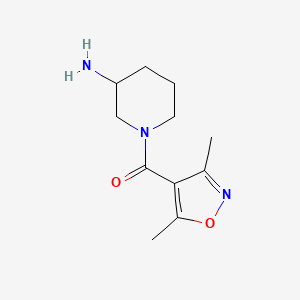
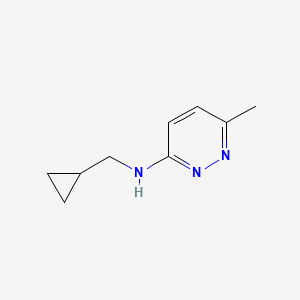
[3-(methylamino)propyl]amine](/img/structure/B1465774.png)

![[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine](/img/structure/B1465777.png)

